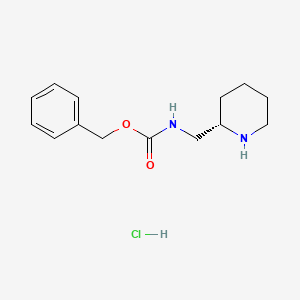

(S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride

Descripción general

Descripción

(S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a piperidine ring, a benzyl group, and a carbamate moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride typically involves the reaction of (S)-piperidin-2-ylmethanol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkyl halides or amines are used under basic conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Neurological Disorders

Research indicates that (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride may have therapeutic potential in treating neurological disorders. Studies show that it can modulate enzyme functions and cellular signaling pathways, which are crucial in the pathophysiology of conditions such as Alzheimer's disease and other neurodegenerative disorders .

Enzyme Inhibition

The compound has been explored as an inhibitor of various enzymes, including serine proteases. Its structure allows it to fit into the active sites of these enzymes, potentially blocking their activity. For example, piperidine derivatives have been synthesized as peptidomimetic inhibitors, showing promise against proteases involved in cancer cell signaling pathways .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Preliminary studies suggest that compounds with similar piperidine structures exhibit cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy .

Case Study 1: Inhibition of Serine Proteases

A study focused on the design of piperidine-based inhibitors for serine proteases demonstrated that compounds derived from similar structures to this compound showed effective inhibition against matriptase and hepsin, which are critical in cancer progression . The IC50 values ranged from low micromolar concentrations, indicating strong inhibitory activity.

Case Study 2: Neuroprotective Effects

Another investigation into the neuroprotective effects of piperidine derivatives found that certain analogs exhibited dual inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. These findings suggest that modifications to the piperidine structure can enhance cognitive function by preventing acetylcholine breakdown .

Mecanismo De Acción

The mechanism of action of (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

- ®-tert-Butyl (piperidin-2-yl methyl)carbamate hydrochloride

- (piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride

Comparison: (S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride is unique due to its specific stereochemistry and the presence of a benzyl group. This distinguishes it from other similar compounds, which may have different substituents or stereochemistry, leading to variations in their chemical properties and biological activities.

Actividad Biológica

(S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is classified as a carbamate derivative. The compound features a piperidine ring, which is known for its role in various biological activities due to its ability to interact with neurotransmitter receptors.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been studied for its potential as a selective inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of acetylcholine. Inhibition of BChE can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease .

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating oxidative stress and inflammation in neuronal cells. It has been shown to reduce reactive oxygen species (ROS) levels, thereby protecting neurons from oxidative damage .

Biochemical Pathways

The compound's effects on biochemical pathways are significant:

- Antioxidant Activity : Studies have demonstrated that this compound can enhance the antioxidant defense mechanisms within cells. This is crucial for mitigating oxidative stress, which is implicated in various neurodegenerative conditions .

- Cell Signaling : The compound influences cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPK). By modulating these pathways, it can affect processes such as cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuroprotective Study : A study evaluated the neuroprotective effects of this compound in animal models of Alzheimer's disease. Results indicated that treatment with the compound led to improved cognitive function and reduced amyloid-beta plaque formation, suggesting a potential therapeutic role .

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited BChE activity, with IC50 values indicating strong potency compared to other known inhibitors. This suggests its potential application in developing treatments for cognitive disorders .

- Toxicity Assessment : Toxicological evaluations revealed that at higher concentrations, the compound exhibited hepatotoxicity and nephrotoxicity. These adverse effects underscore the importance of dosage optimization in therapeutic applications.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

benzyl N-[[(2S)-piperidin-2-yl]methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-8-4-5-9-15-13)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCZWJKQJZIRHD-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)CNC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662657 | |

| Record name | Benzyl {[(2S)-piperidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217807-36-7 | |

| Record name | Benzyl {[(2S)-piperidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.